1-(2-((2-Amino-6-bromopyridin-3-yl)oxy)ethyl)pyrrolidin-2-one
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Overview
Description
1-(2-((2-Amino-6-bromopyridin-3-yl)oxy)ethyl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone ring and a bromopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((2-Amino-6-bromopyridin-3-yl)oxy)ethyl)pyrrolidin-2-one typically involves the reaction of 2-amino-6-bromopyridine with an appropriate pyrrolidinone derivative. The reaction conditions often include the use of solvents like methanol or chloroform and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated intermediates.
Chemical Reactions Analysis
Types of Reactions
1-(2-((2-Amino-6-bromopyridin-3-yl)oxy)ethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromopyridine moiety.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines.
Scientific Research Applications
1-(2-((2-Amino-6-bromopyridin-3-yl)oxy)ethyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules for drug discovery.
Industry: It may be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-(2-((2-Amino-6-bromopyridin-3-yl)oxy)ethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The pyrrolidinone ring may also play a role in binding to biological targets, thereby modulating their function .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-bromopyridine: A precursor in the synthesis of the target compound.
Pyrrolidinone derivatives: Compounds like piracetam and oxiracetam, which are known for their cognitive-enhancing properties.
Uniqueness
1-(2-((2-Amino-6-bromopyridin-3-yl)oxy)ethyl)pyrrolidin-2-one is unique due to the combination of the bromopyridine and pyrrolidinone moieties. This dual functionality allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C11H14BrN3O2 |
---|---|
Molecular Weight |
300.15 g/mol |
IUPAC Name |
1-[2-(2-amino-6-bromopyridin-3-yl)oxyethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C11H14BrN3O2/c12-9-4-3-8(11(13)14-9)17-7-6-15-5-1-2-10(15)16/h3-4H,1-2,5-7H2,(H2,13,14) |
InChI Key |
XXVUPDLWWJLAAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CCOC2=C(N=C(C=C2)Br)N |
Origin of Product |
United States |
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